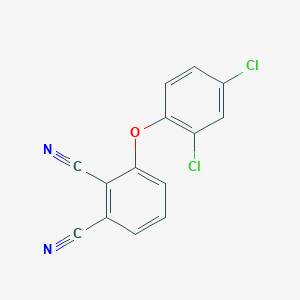![molecular formula C9H11NO2S B12518536 Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile,(tricyclo[22102,6]hept-3-ylsulfonyl)- is a chemical compound with the molecular formula C9H11NO2S It is known for its unique structure, which includes a tricycloheptane ring system attached to a sulfonyl group and an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- typically involves the reaction of tricyclo[2.2.1.02,6]hept-3-ylsulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and consistent product quality.
化学反応の分析
Types of Reactions
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The tricycloheptane ring system may contribute to the compound’s stability and binding affinity to its targets.
類似化合物との比較
Similar Compounds
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-: Unique due to its tricycloheptane ring system.
Acetonitrile,(cyclohexylsulfonyl)-: Lacks the tricycloheptane ring, resulting in different chemical properties.
Acetonitrile,(phenylsulfonyl)-: Contains a phenyl group instead of the tricycloheptane ring, leading to variations in reactivity and applications.
Uniqueness
Acetonitrile,(tricyclo[22102,6]hept-3-ylsulfonyl)- is unique due to its tricycloheptane ring system, which imparts distinct steric and electronic properties
特性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC名 |
2-(3-tricyclo[2.2.1.02,6]heptanylsulfonyl)acetonitrile |
InChI |
InChI=1S/C9H11NO2S/c10-1-2-13(11,12)9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2 |
InChIキー |
RDBKBXCNVIFDRV-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3C1C3C2S(=O)(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



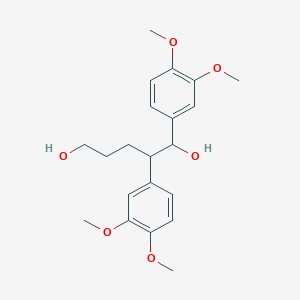
![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)

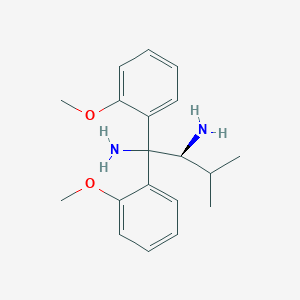
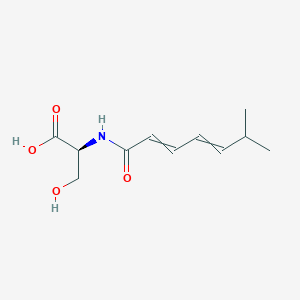
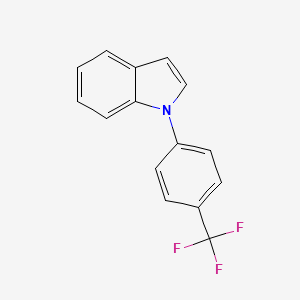
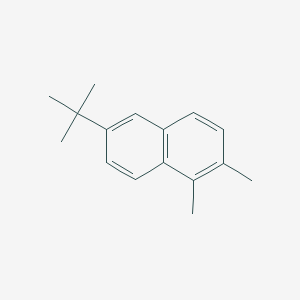
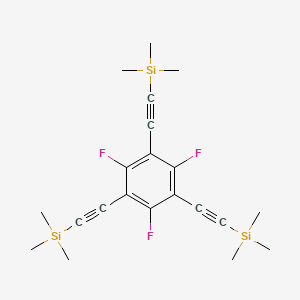

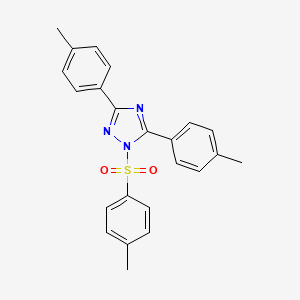
![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
